molecular formula C12H12ClN3O4 B12435268 1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester CAS No. 219507-79-6

1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester

Cat. No.: B12435268
CAS No.: 219507-79-6
M. Wt: 297.69 g/mol
InChI Key: GDLPSTZFEFRBQA-UHFFFAOYSA-N
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Description

1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically involve the use of a catalyst, such as copper acetate (Cu(OAc)2), and an oxidant, such as oxygen (O2), in a solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . The compound’s effects on these molecular targets can lead to the inhibition of cancer cell growth and other biological activities.

Comparison with Similar Compounds

1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

The uniqueness of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

219507-79-6

Molecular Formula

C12H12ClN3O4

Molecular Weight

297.69 g/mol

IUPAC Name

tert-butyl 3-chloro-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3

InChI Key

GDLPSTZFEFRBQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl

Origin of Product

United States

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